3-Aminopyridine-2,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

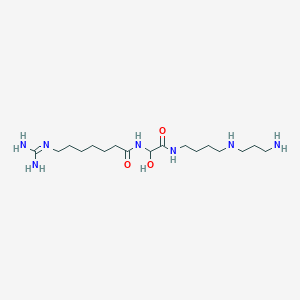

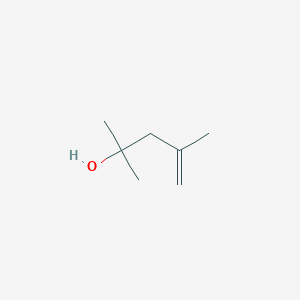

3-Aminopyridine-2,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Aminopyridines, including isomeric forms such as 3-aminopyridine, have been the subject of extensive studies due to their significant biological activities. These compounds have been synthesized through various methods and are known for their coordination with metals, leading to a range of biological activities. Researchers have developed efficient procedures for synthesizing aminopyridine derivatives, exploring their basicity, electric hindrance, and yield of isomeric forms, with a focus on optimizing bioactivity and minimizing toxicity (Orie, Duru, & Ngochindo, 2021).

Environmental Degradation

The degradation of aminopyridines, including 3-aminopyridine derivatives, in the environment has been studied, particularly focusing on advanced oxidation processes like Fenton and Photo-Fenton oxidation. These methods have proven effective in removing aminopyridines from water, optimizing conditions such as pH, hydrogen peroxide concentration, and reaction time. The use of iron extracted from laterite soil instead of traditional ferrous salts has shown promise in treating water bodies contaminated with aminopyridines, offering a cost-effective and environmentally friendly alternative (Karale, Manu, & Shrihari, 2014).

Safety and Hazards

3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mechanism of Action

Target of Action

3-Aminopyridine-2,4-diol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .

Mode of Action

Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of the neurotransmitter acetylcholine, which stimulates muscle at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by Amifampridine is the neurotransmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential and increases the release of acetylcholine . This leads to enhanced neurotransmission, particularly at the neuromuscular junction .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . The oral bioavailability of Amifampridine is reported to be 67 ± 29% .

Result of Action

The increased release of acetylcholine at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness . This makes Amifampridine particularly effective in treating disorders like Lambert-Eaton myasthenic syndrome (LEMS), which is characterized by muscle weakness .

Action Environment

The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine . Additionally, the presence of certain solvents used for purification processes can also impact the effectiveness of Amifampridine .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a purity of 95% and is stored in a dark place, under an inert atmosphere, at room temperature .

Cellular Effects

It is known that similar compounds can have significant effects on cellular processes .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have significant effects over time in laboratory settings .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways .

Properties

IUPAC Name |

3-amino-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLDQBKULOWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716280 |

Source

|

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103792-82-1 |

Source

|

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)